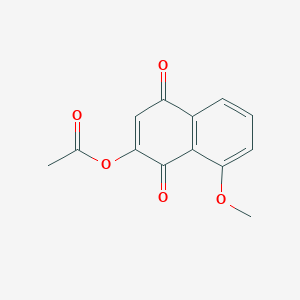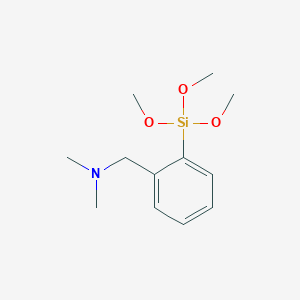
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is an organic compound with the molecular formula C12H21NO3Si It is a derivative of methanamine, featuring a phenyl group substituted with trimethoxysilyl and dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylmethanamine with a trimethoxysilyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: N,N-dimethylmethanamine and trimethoxysilyl-substituted benzyl halide.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-hydroxyphenyl)methanamine, while reduction may produce N,N-dimethyl-1-(2-(trimethoxysilyl)phenyl)methanol.
科学的研究の応用
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance the properties of polymers.
作用機序
The mechanism of action of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine involves its interaction with specific molecular targets. The trimethoxysilyl group allows the compound to form stable covalent bonds with various substrates, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is unique due to its trimethoxysilyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and durable materials.
特性
CAS番号 |
87996-37-0 |
|---|---|
分子式 |
C12H21NO3Si |
分子量 |
255.38 g/mol |
IUPAC名 |
N,N-dimethyl-1-(2-trimethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-13(2)10-11-8-6-7-9-12(11)17(14-3,15-4)16-5/h6-9H,10H2,1-5H3 |
InChIキー |
IVNRXJNYXBMYHN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



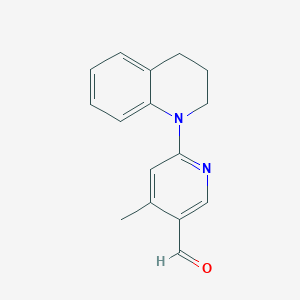
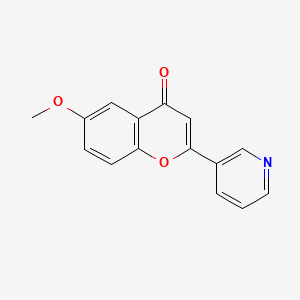
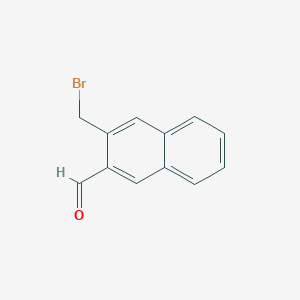
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
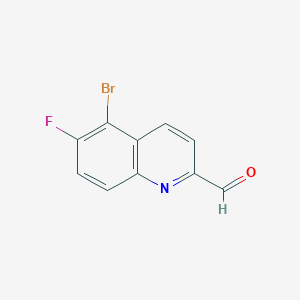

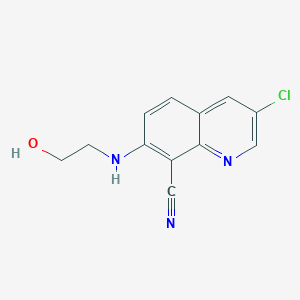
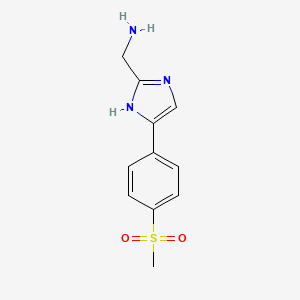
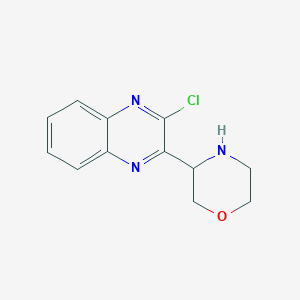
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

